2-Chloro-5-(3,4-dichlorobenzoyl)pyridine
Overview
Description
“2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H6Cl3NO . It has a molecular weight of 286.54 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone .
Synthesis Analysis
The synthesis of such compounds often involves reactions with organolithium reagents . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 286.54 .Scientific Research Applications
Catalysis and Chemical Reactions
Research on dichlorobenzoyl chlorides, closely related to 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine, has explored their utility in inverse phase transfer catalysis. These compounds, when used with pyridine 1-oxide, facilitate substitution reactions indicating their potential in creating complex chemical structures through phase-transfer catalysis methods. This study highlights the kinetics and reactivity patterns of such chlorides in various chemical environments, suggesting applications in synthetic chemistry and material science (Chang & Jwo, 2000).
Synthesis of Heterocycles
Another significant application involves the regioselective difunctionalization of pyridines, leading to the formation of 2,3,4-trisubstituted pyridines, a process critical for creating complex organic molecules. This technique, applied to various chloropyridines including compounds similar to this compound, showcases the versatility of these compounds in synthesizing medicinally relevant structures and their potential in drug development (Heinz et al., 2021).
Agrochemical Research
2-Chloro-5-trifluoromethyl pyridine, a compound with structural similarities, is extensively used as an intermediate in the synthesis of agrochemicals, including herbicides. This underscores the importance of chloro-substituted pyridines in developing new agrochemical agents, highlighting the role of this compound in this industry. Research in this area focuses on synthesis methods and application studies, indicating ongoing development trends and the search for more efficient and sustainable agricultural solutions (Li Zheng-xiong, 2004).
Pharmaceutical Intermediates
Compounds related to this compound are key intermediates in pharmaceutical research, particularly in synthesizing compounds with potential antibacterial and anticancer properties. Their utility extends beyond a single application, serving as crucial building blocks in the design and synthesis of new drugs. This reflects the broader significance of chloro-substituted pyridines in medicinal chemistry and drug discovery efforts (Ibrahim et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-3-1-7(5-10(9)14)12(17)8-2-4-11(15)16-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSZXURZYUOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222764 | |
Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-32-6 | |
Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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